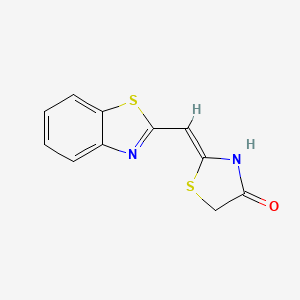

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one

Description

Chemical Identity and Structural Features

This compound is characterized by a distinctive molecular architecture that combines two important heterocyclic systems through a methylene bridge. The compound possesses the molecular formula C11H8N2OS2 and a molecular weight of 248.32 grams per mole, as documented in multiple chemical databases. The Chemical Abstracts Service has assigned this compound the registry number 380193-87-3, providing a unique identifier for chemical documentation and research purposes.

The structural framework of this compound consists of a benzothiazole ring system connected to a thiazolidin-4-one moiety via a methylene linkage at the second position. This arrangement creates a planar molecular geometry where the heterocyclic core systems maintain coplanarity, facilitating potential intermolecular interactions and biological activity. The benzothiazole component contributes a bicyclic aromatic system containing both nitrogen and sulfur heteroatoms, while the thiazolidinone portion provides a five-membered saturated ring with a ketone functionality that serves as a crucial pharmacophore.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H8N2OS2 | |

| Molecular Weight | 248.32 g/mol | |

| Chemical Abstracts Service Number | 380193-87-3 | |

| MDL Number | MFCD06254581 | |

| SMILES Notation | O=C1CSC(=Cc2nc3c(s2)cccc3)N1 |

The compound's structural complexity is enhanced by the presence of multiple heteroatoms that can participate in hydrogen bonding and coordinate interactions with biological targets. The carbonyl group within the thiazolidinone ring represents a key electrophilic center, while the nitrogen atoms in both heterocyclic systems can serve as hydrogen bond acceptors or coordination sites for metal ions. This molecular architecture enables the compound to interact with various biological macromolecules through multiple binding modes, contributing to its observed biological activities.

Spectroscopic characterization of related compounds in this class has revealed characteristic absorption patterns that can be used for identification and purity assessment. Infrared spectroscopy typically shows strong carbonyl stretching vibrations around 1700 wavenumbers, while nuclear magnetic resonance spectroscopy provides distinctive chemical shifts for the aromatic protons and the methylene bridge connecting the two ring systems.

Historical Development in Heterocyclic Chemistry

The development of this compound and related compounds represents a significant milestone in the evolution of heterocyclic chemistry, particularly in the design of hybrid pharmacophores. The conceptual foundation for such molecules emerged from the recognition that combining multiple bioactive heterocyclic units could potentially enhance therapeutic efficacy while maintaining acceptable pharmaceutical properties.

Benzothiazole derivatives have been recognized as important scaffolds in medicinal chemistry since the early twentieth century, with their biological significance becoming increasingly apparent through systematic structure-activity relationship studies. The parent benzothiazole compound was first synthesized and characterized in the early 1900s, establishing the groundwork for subsequent investigations into substituted derivatives and hybrid molecules. Research efforts in the mid-twentieth century focused on understanding the electronic properties and reactivity patterns of benzothiazole systems, leading to the development of various synthetic methodologies for accessing functionalized derivatives.

The thiazolidin-4-one scaffold has an equally rich history in pharmaceutical research, with early investigations revealing its potential as an antimicrobial and anti-inflammatory agent. The recognition that thiazolidinone derivatives could serve as bioisosteric replacements for other carbonyl-containing pharmacophores sparked intensive research into their synthesis and biological evaluation. Throughout the 1980s and 1990s, medicinal chemists began exploring the combination of thiazolidinone rings with other heterocyclic systems, leading to the development of hybrid molecules with enhanced biological profiles.

The specific combination of benzothiazole and thiazolidinone moieties in compounds like this compound represents a more recent development in heterocyclic chemistry, emerging from systematic efforts to create novel hybrid pharmacophores. This approach, known as molecular hybridization, gained prominence in the early 2000s as researchers recognized the potential for combining the beneficial properties of multiple bioactive scaffolds within a single molecular framework.

Table 2: Historical Milestones in Related Heterocyclic Development

| Time Period | Development | Significance |

|---|---|---|

| Early 1900s | First benzothiazole synthesis | Established fundamental scaffold |

| 1940s-1960s | Thiazolidinone biological activity discovery | Revealed antimicrobial potential |

| 1980s-1990s | Structure-activity relationship studies | Optimized individual scaffolds |

| 2000s-Present | Molecular hybridization approaches | Created novel hybrid compounds |

The synthetic methodologies for preparing these hybrid compounds have evolved significantly over the past two decades, with researchers developing increasingly efficient and environmentally friendly approaches. Modern synthetic strategies often employ multicomponent reactions and one-pot procedures that allow for the rapid assembly of complex molecular architectures from simple starting materials. These advances have facilitated the preparation of diverse libraries of benzothiazole-thiazolidinone hybrids for biological evaluation.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems from its membership in two highly privileged structural classes that have demonstrated extensive biological activity across multiple therapeutic areas. The compound represents a prime example of how structural hybridization can potentially combine and enhance the beneficial properties of individual pharmacophores while maintaining drug-like characteristics essential for pharmaceutical development.

Research investigations have revealed that thiazolidin-4-one derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects. These diverse activities arise from the scaffold's ability to interact with multiple biological targets through various mechanisms, including enzyme inhibition, receptor modulation, and interference with cellular signaling pathways. The presence of the benzothiazole moiety further enhances this therapeutic potential by contributing additional pharmacological properties and improving molecular recognition by biological targets.

Studies examining benzothiazole-containing thiazolidinone derivatives have demonstrated their effectiveness against various cancer cell lines, with some compounds showing superior activity compared to established chemotherapeutic agents. The mechanism of anticancer activity often involves the inhibition of specific enzymes critical for cancer cell proliferation and survival, including protein tyrosine kinases, carbonic anhydrases, and histone deacetylases. These findings have positioned such compounds as promising leads for anticancer drug development.

Table 3: Biological Activity Profiles of Related Benzothiazole-Thiazolidinone Compounds

The antimicrobial properties of benzothiazole-thiazolidinone hybrids have attracted considerable attention in the context of rising antibiotic resistance. Research has shown that certain derivatives in this class can effectively inhibit both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and other problematic pathogens. The antibiofilm activity of these compounds is particularly noteworthy, as biofilm formation represents a major challenge in treating persistent bacterial infections.

Molecular docking studies and structure-activity relationship analyses have provided insights into the binding modes and molecular interactions responsible for the observed biological activities. These computational investigations have revealed that the benzothiazole-thiazolidinone scaffold can adopt favorable conformations for binding to various protein targets, with the methylene bridge providing optimal spatial orientation of the two heterocyclic systems. Such studies have guided the rational design of new derivatives with enhanced potency and selectivity.

The significance of this compound class in medicinal chemistry is further underscored by ongoing efforts to optimize their pharmaceutical properties through structural modifications and formulation strategies. Researchers continue to explore various substitution patterns and functional group modifications to improve bioavailability, metabolic stability, and target selectivity while maintaining the inherent biological activity of the core scaffold. These efforts reflect the continued recognition of benzothiazole-thiazolidinone hybrids as valuable platforms for drug discovery and development.

Properties

CAS No. |

380193-87-3 |

|---|---|

Molecular Formula |

C11H8N2OS2 |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

(2E)-2-(1,3-benzothiazol-2-ylmethylidene)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H8N2OS2/c14-9-6-15-10(13-9)5-11-12-7-3-1-2-4-8(7)16-11/h1-5H,6H2,(H,13,14)/b10-5+ |

InChI Key |

XJWRTKVKIVPNKO-BJMVGYQFSA-N |

SMILES |

C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1 |

Isomeric SMILES |

C1C(=O)N/C(=C\C2=NC3=CC=CC=C3S2)/S1 |

Canonical SMILES |

C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1 |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method is the Knoevenagel condensation reaction, where 2-mercapto benzothiazole reacts with substituted aldehydes in the presence of a catalyst such as L-proline . This reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, focusing on reducing waste and using environmentally benign reagents .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antibacterial and antifungal properties. Studies have demonstrated its effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves the inhibition of critical enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication.

Table 1: Antimicrobial Efficacy of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 0.15 mg/mL | |

| Pseudomonas aeruginosa | 0.12 mg/mL |

Anticancer Properties

Research indicates that this compound may possess anticancer properties, particularly in inhibiting tumor cell proliferation. In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as a lead compound in developing new anticancer therapies .

Pharmaceutical Development

The compound has been investigated as a potential anti-tubercular agent. Its structural features allow it to interact with biological macromolecules, enhancing its efficacy as an enzyme inhibitor or modulator. Recent studies highlight its promising activity against multi-drug resistant strains of Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment .

Table 2: Anti-Tubercular Activity of Derivatives

Agricultural Chemistry

In agricultural applications, the compound has been explored for its potential use as a pesticide or fungicide due to its antimicrobial properties. Studies indicate that formulations containing this compound can effectively control plant pathogens, thereby enhancing crop yield and health .

Material Science

The unique structural characteristics of this compound make it suitable for applications in materials science, particularly in developing new materials with specific optical properties such as fluorescence and electroluminescence . This has implications for the creation of advanced materials in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase . The compound’s anti-tubercular activity is linked to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit varied properties depending on substituents at positions 2 and 5. Below is a systematic comparison of 2-benzothiazol-2-ylmethylene-thiazolidin-4-one with structurally related compounds:

Structural Analogs and Substituent Effects

Key Observations :

- Electrochemical Behavior: Rhodanine derivatives (e.g., 2-thioxo analogs) exhibit distinct redox potentials, with E₁/2 values ranging from −0.8 to −1.2 V vs. Ag/AgCl. The benzothiazole substituent may shift these potentials due to its aromatic conjugation .

Spectral and Structural Analysis

- IR Spectroscopy: All compounds show C=O stretches near 1700–1710 cm⁻¹, confirming the thiazolidinone core. Additional bands (e.g., N-H at 3275 cm⁻¹ in S9) highlight substituent-specific features .

- NMR Data : Aromatic protons from benzothiazole or thiophene groups appear as multiplets in the δ 7.0–8.5 ppm range, while methylidene protons resonate near δ 6.5–7.5 ppm .

Biological Activity

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is a compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This compound combines the structural features of benzothiazole and thiazolidinone, which contribute to its diverse biological functions. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and metabolic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : C10H8N2S2

- IUPAC Name : 2-(benzothiazol-2-yl)methylene-thiazolidin-4-one

This compound's unique structure allows it to interact with various biological targets, leading to its notable bioactivity.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies indicate its effectiveness against a range of pathogenic bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, its cytotoxic effects have been evaluated against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, the following IC50 values were observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.1 |

| MDA-MB-361 (Breast) | 12.7 |

| K562 (Leukemia) | 8.5 |

The compound exhibited selective cytotoxicity, with lower IC50 values compared to standard chemotherapeutics like cisplatin (21.5 µM), indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly in cancerous cells.

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Metabolic Effects

Recent studies have also highlighted the role of this compound in metabolic regulation. For instance, it has been found to enhance glucose uptake in insulin-resistant models, suggesting potential applications in treating type 2 diabetes.

Research Findings on Metabolic Activity

In an experimental model involving high-carbohydrate diet-induced insulin-resistant mice, treatment with this compound resulted in:

- Reduction in Blood Glucose Levels : Significant decrease in hyperglycemia.

- Improvement in Lipid Profiles : Lowered triglycerides and cholesterol levels.

These findings indicate that the compound may modulate metabolic pathways effectively .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one derivatives?

- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For example, benzothiazole derivatives are first functionalized via hydrazine intermediates, followed by cyclization with mercaptoacetic acid to form the thiazolidin-4-one ring. Key steps include refluxing in polar aprotic solvents (e.g., DMF) for 4–6 hours and purification via ethanol recrystallization . Yields range from 64% to 92%, depending on substituents and reaction optimization .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Methodological Answer : Spectroscopic techniques are critical:

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and N–H (~3260 cm⁻¹) stretches .

- NMR Spectroscopy : and NMR identify aromatic protons (δ 6.5–8.5 ppm) and thiourea/thiocarbonyl carbons (δ 170–180 ppm) .

- LCMS : Validates molecular weight (e.g., m/z 386 [M⁺] for analogs) .

Q. What safety protocols are recommended for handling benzothiazole-derived compounds?

- Methodological Answer : General precautions include:

- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Emergency protocols for spills (neutralization with sodium bicarbonate) and ventilation to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel this compound analogs?

- Methodological Answer :

- Docking Studies : Predict binding affinities to biological targets (e.g., kinases, receptors) using software like AutoDock. For example, analogs with electron-withdrawing substituents show enhanced interactions with ATP-binding pockets .

- DFT Calculations : Optimize geometries and analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, X-ray crystallography). For example, ambiguous NOE effects in NMR can be clarified via single-crystal X-ray diffraction .

- Isotopic Labeling : Use -labeled intermediates to trace tautomeric equilibria in thiourea derivatives .

Q. What strategies improve reaction yields in the synthesis of complex derivatives?

- Methodological Answer :

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps, reducing reaction times from 6 hours to 2 hours .

- Solvent Screening : Polar solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.